(S)-Lorazepam acetate
Description
Benzodiazepines are a class of heterocyclic compounds widely utilized in medicinal chemistry. nih.gov Their core structure typically consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. Lorazepam is a well-known 1,4-benzodiazepine (B1214927) derivative, distinguished by a hydroxyl group at the C3 position of the diazepine ring. researchgate.netchemicalbook.com This hydroxyl group introduces a chiral center, meaning lorazepam can exist as two non-superimposable mirror images known as enantiomers: (S)-lorazepam and (R)-lorazepam. biomedgrid.combiomedgrid.com
In most pharmaceutical applications, lorazepam is used as a racemic mixture, which contains equal amounts of both the (S) and (R) enantiomers. biomedgrid.com The study of individual enantiomers is crucial because they can exhibit different interactions with other chiral molecules in biological systems, a concept known as stereoselectivity. biomedgrid.comresearchgate.net (S)-Lorazepam acetate (B1210297) is the acetylated form of the (S)-enantiomer of lorazepam. The addition of the acetate group at the C3 position modifies the molecule's properties and makes it a specific target for research and a precursor in certain synthetic pathways. cymitquimica.comresearchgate.net
The primary significance of (S)-Lorazepam acetate in a research context lies in its role as a chiral intermediate. Chiral intermediates are essential building blocks in asymmetric synthesis, a branch of organic chemistry focused on creating stereochemically pure compounds. The defined three-dimensional structure of a single enantiomer like this compound allows for controlled, stereospecific reactions.
Research has focused on the separation and analysis of lorazepam enantiomers to understand their distinct properties. researchgate.netnih.gov Techniques like chiral high-performance liquid chromatography (HPLC) have been developed to resolve racemic lorazepam, which is a critical step for obtaining the pure enantiomers needed for further research or synthesis. researchgate.nettandfonline.comtandfonline.com The acetate derivative, this compound, serves as a protected form of the (S)-lorazepam alcohol. This protection strategy is common in multi-step syntheses, where a reactive functional group (like the hydroxyl group in lorazepam) is temporarily modified to prevent it from interfering with subsequent chemical transformations. Once the desired reactions are complete, the acetate group can be removed, typically through hydrolysis, to regenerate the hydroxyl group. chemicalbook.com This makes this compound a valuable precursor for creating other complex chiral molecules where the specific stereochemistry of the lorazepam backbone is required.
Historically, research on benzodiazepines primarily centered on the properties of the racemic mixtures. biomedgrid.com The development of advanced analytical techniques, particularly chiral chromatography, enabled scientists to isolate and study individual enantiomers. tandfonline.com This shift marked a significant evolution in the field, moving from a general understanding of the compound class to a more sophisticated appreciation of stereochemistry's role.
Initially, acetate derivatives of benzodiazepines might have been viewed simply as synthetic intermediates or prodrugs. cymitquimica.comresearchgate.net However, the growing emphasis on stereoselective synthesis has elevated the importance of chiral compounds like this compound. biomedgrid.com Modern research now investigates these derivatives not just as precursors, but as distinct chemical entities with unique properties. For instance, studies explore how acetylation affects physicochemical properties such as solubility and stability. cymitquimica.com Furthermore, the synthesis of benzodiazepine (B76468) derivatives is an active area of research, with various catalysts and methods being developed to create these structures efficiently. nih.govelsevierpure.comresearchgate.netresearchgate.netbiolmolchem.com The focus has expanded to include the development of more environmentally friendly and efficient synthetic routes, highlighting the ongoing innovation in benzodiazepine chemistry. nih.govbiolmolchem.com
Chemical Compound Data
Below are data tables detailing the properties of this compound and its parent compounds.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H12Cl2N2O3 | chemspider.com |
| Molecular Weight | 363.194 g/mol | chemspider.com |
| CAS Number | 84799-34-8 | chemspider.com |
| IUPAC Name | [(3S)-7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl] acetate | chemspider.com |
Table 2: Comparative Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Feature | Source |
|---|---|---|---|---|
| Lorazepam (Racemic) | C15H10Cl2N2O2 | 321.16 g/mol | Parent compound with a C3-hydroxyl group. | chemicalbook.com |
| Lorazepam Acetate (Racemic) | C17H12Cl2N2O3 | 363.2 g/mol | Acetylated derivative of Lorazepam. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
84799-34-8 |
|---|---|
Molecular Formula |
C17H12Cl2N2O3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[(3S)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m0/s1 |
InChI Key |
CYDZMDOLVUBPNL-KRWDZBQOSA-N |
SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Isomeric SMILES |
CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Appearance |
Solid powder |
Other CAS No. |
84799-34-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lorazepam acetate, (S)-; (-)-Lorazepam acetate; (S)-Lorazepam acetate; L-Lorazepam acetate; |
Origin of Product |
United States |
Stereoselective Synthesis and Derivatization of S Lorazepam Acetate
Asymmetric Synthesis Methodologies
The creation of the single, desired stereoisomer of lorazepam acetate (B1210297) can be approached through several sophisticated asymmetric strategies. These methods aim to control the formation of the chiral center at the C3 position of the benzodiazepine (B76468) ring, leading directly to the desired (S)-configuration or a precursor that can be readily converted.
The direct introduction of an acetoxy group at the C3 position of a benzodiazepine scaffold in an enantioselective manner is a highly advanced synthetic challenge. This approach ideally involves a chiral catalyst that can differentiate between the two prochiral faces of the molecule, leading to an excess of the desired enantiomer. While direct enantioselective acetoxylation of benzodiazepines is a developing area, the principles are rooted in broader successes in asymmetric catalysis. acs.org Forms of asymmetric catalysis, such as those using chiral metal complexes or organocatalysts, are essential for creating chiral compounds cost-effectively and with high purity. acs.orgwikipedia.org
The strategy often involves asymmetric ion-pairing catalysis, where a charged intermediate is influenced by a chiral catalyst. wikipedia.org For instance, chiral phase-transfer catalysts have been used in the synthesis of other complex molecules. wikipedia.org The development of catalysts for such specific transformations is a significant focus of academic and industrial research, aiming to improve selectivity, yield, and environmental friendliness. acs.org
A more established strategy for obtaining enantiomerically pure compounds involves diastereoselective synthesis. This method introduces a chiral auxiliary or utilizes a chiral starting material to direct the formation of subsequent stereocenters. In the context of (S)-lorazepam acetate, this could involve the synthesis of a proline-derived tricyclic 1,4-benzodiazepin-2,5-dione. vt.edu These enantiopure compounds can serve as advanced precursors. vt.edu
Another technique is "Memory of Chirality" (MOC), an emerging strategy where the chirality of a starting material is temporarily destroyed and then regenerated, retaining the original stereochemical information. vt.edu This has been applied to prepare libraries of quaternary proline-derived 1,4-benzodiazepin-2,5-diones in high enantiomeric excess, which could be adapted for lorazepam synthesis. vt.edu The use of titanocene(III)-based methods has also been explored for the stereoselective synthesis of complex molecules, including nitrogen-containing substances like alkaloids and antibiotics, showcasing the potential for novel catalytic systems in generating chiral precursors. ugr.es
Biocatalysis has emerged as a powerful tool for industrial-scale synthesis, offering high selectivity and mild reaction conditions. researchgate.netmdpi.com Enzymes, such as esterases, are particularly well-suited for the stereocontrolled synthesis of chiral esters like this compound. A key strategy is the kinetic resolution of a racemic mixture.
Research has demonstrated the enantioselective hydrolysis of racemic lorazepam 3-acetate (rac-LZA) using esterases from human and rat liver microsomes. nih.gov In these studies, the (R)-LZA enantiomer was hydrolyzed at a significantly faster rate than the (S)-LZA enantiomer. nih.gov This difference in reaction rates allows for the separation of the less reactive this compound from the more rapidly hydrolyzed (R)-lorazepam. Specifically, esterases in human liver microsomes hydrolyzed (R)-LZA 6.8 times faster than (S)-LZA, providing a method to isolate the desired (S)-enantiomer. nih.gov
These enzymatic processes are attractive alternatives to classical organic chemistry, particularly for producing chiral intermediates, as they can replace heavy metal catalysts and avoid associated toxicity problems. mdpi.com The development of tailored enzymes through directed evolution continues to broaden the scope and efficiency of biocatalysis in pharmaceutical manufacturing. researchgate.net
Precursor Chemistry and Reaction Pathways to this compound
The synthesis of this compound is intrinsically linked to the chemistry of its immediate precursor, (S)-lorazepam, and other related 3-hydroxy-1,4-benzodiazepines. The introduction of the 3-acetoxy group is a critical step, which can be achieved either by direct acetylation of the alcohol or through oxidative transformations of a suitable benzodiazepine precursor.
The most direct route to lorazepam acetate is the acetylation of the 3-hydroxy group of lorazepam. nih.gov This is a standard esterification reaction where the hydroxyl group acts as a nucleophile. wikipedia.org The reaction can be carried out using various acetylating agents. Common methods include the use of acetyl halides, such as acetyl chloride, or acetic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. wikipedia.org
The 3-acetoxy derivative is often synthesized as an intermediate which is then hydrolyzed to form the final 3-hydroxy product, lorazepam. researchgate.netgoogle.com For example, a common synthetic route involves the creation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-acetoxy-2H-1,4-benzodiazepin-2-one, which is subsequently saponified (hydrolyzed) to yield lorazepam. researchgate.netgoogle.com The stereoselective binding of these acetate derivatives to proteins like human serum albumin has been a subject of study, highlighting the importance of the stereochemistry at the C3 position. nih.gov
Table 1: Acetylation Methods for Alcohols This table provides a general overview of common laboratory methods for converting an alcohol to an acetate ester, a reaction type relevant for the synthesis of this compound from (S)-Lorazepam.
| Reagent | Catalyst/Base | Key Features |
| Acetyl Halide (e.g., Acetyl Chloride) | Base (e.g., Triethylamine) | A common and effective method for acetylation. |
| Acetic Anhydride | Base with Catalyst (e.g., Pyridine with DMAP) | Often used for less reactive alcohols. |
| Activated Acetic Acid Ester | None specified | Not typically preferred due to higher cost. wikipedia.org |
An alternative and efficient strategy involves the direct introduction of an acetoxy group at the 3-position of the 1,4-benzodiazepine (B1214927) ring through an oxidative reaction. This method bypasses the need to first synthesize the 3-hydroxy derivative.
A notable method involves an iodine-catalyzed acetoxylation in the presence of potassium acetate and potassium peroxydisulfate (B1198043), which acts as a stoichiometric oxidant. researchgate.net This reaction proceeds in good-to-high yields to afford the 3-acetoxy-1,4-benzodiazepine. researchgate.net A plausible free-radical mechanism is often proposed for such transformations. researchgate.net Another established, albeit older, method uses lead (IV) acetate to achieve the same transformation. researchgate.net These oxidative routes are integral to scalable syntheses of important 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam, where the 3-acetoxy compound is a key intermediate. researchgate.net
The synthesis often starts from a precursor like 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide, which is an important intermediate for preparing lorazepam. google.com This N-oxide can be rearranged via its acetate to form the 3-hydroxy benzodiazepine, demonstrating another pathway where an acetoxy group is key to the synthesis. researchgate.net
Table 2: Research Findings on Oxidative Acetoxylation This table summarizes findings from a study on a novel acetoxylation reaction for producing 3-acetoxy-1,4-benzodiazepines, key precursors to lorazepam.
| Parameter | Details | Reference |
| Reaction Type | Iodine-catalyzed acetoxylation of the 3-position of the 1,4-benzodiazepine ring. | researchgate.net |
| Catalyst | Iodine (20-50 mol %) | researchgate.net |
| Reagents | Potassium acetate (2 equiv), Potassium peroxydisulfate (1-2 equiv) | researchgate.net |
| Product | 3-acetoxy-1,4-benzodiazepines | researchgate.net |
| Yield | Good-to-high | researchgate.net |
| Overall Yield (to Lorazepam) | 64% (after saponification of the acetate) | researchgate.net |
Multi-component and Continuous Flow Synthesis Strategies for Benzodiazepine Acetate Analogs
The synthesis of benzodiazepine structures, including acetate analogs, has evolved significantly with the advent of multi-component reactions (MCRs) and continuous flow chemistry. These strategies offer streamlined, efficient, and often more sustainable alternatives to traditional multi-step batch processes. researchgate.netrsc.org
Multi-component reactions, such as the Ugi and Petasis reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. researchgate.netnih.gov The Ugi four-component reaction (Ugi-4CR), for instance, can be employed to assemble diverse 1,4-benzodiazepine scaffolds by reacting an amine (like an anthranilic acid derivative), an isocyanide, a carbonyl compound, and a carboxylic acid. nih.gov This approach allows for the introduction of multiple points of diversity, facilitating the creation of libraries of novel benzodiazepine analogs. nih.gov Similarly, the Petasis reaction offers a one-pot method for synthesizing 1,4-benzodiazepine-3,5-diones from primary amines, boronic acids, and related components. colab.ws These MCRs are valued for their high atom economy, reduced waste generation, and operational simplicity. researchgate.net
Continuous flow chemistry provides another advanced strategy for synthesizing benzodiazepines with high efficiency and purity. researchgate.netfrontiersin.org This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net A notable example is the two-step continuous flow synthesis of diazepam, a structural analog of lorazepam. frontiersin.orgresearchgate.net This process can be "telescoped," meaning multiple reaction stages occur in a continuous sequence without isolating intermediates, significantly shortening production times. researchgate.netnih.gov Researchers have optimized these flow systems using microfluidic chip reactors to rapidly screen various conditions, achieving high yields (e.g., 96% for diazepam) and purities (>98% after recrystallization) in minutes. frontiersin.orgresearchgate.net
Table 1: Comparison of Modern Synthesis Strategies for Benzodiazepine Analogs
| Strategy | Type | Key Reactants/Building Blocks | Conditions | Key Advantages | Reference |
| Multi-Component Reaction | Ugi-4CR | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | One-pot, followed by deprotection and cyclization | High efficiency and diversity for creating new scaffolds. nih.gov | nih.gov |
| Multi-Component Reaction | Petasis Reaction | Primary aromatic/aliphatic amines, boronic acid derivatives | One-pot, ambient temperature | Moderate to good yields for 1,4-benzodiazepine-3,5-diones. colab.ws | colab.ws |
| Continuous Flow Synthesis | Telescoped Two-Step | 5-chloro-2-(methylamino)benzophenone, bromoacetyl chloride, NH₄Br/NH₄OH | Two microreactors in series (0°C and 60°C), 15 min residence time | Rapid (15 min), high yield (96%), high purity (91-98%). frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Continuous Flow Synthesis | Hydrogenation/Cyclization | 2-nitroanilines, alloxane monohydrate | H-Cube™ system for hydrogenation, followed by condensation | Enables use of nitro-containing building blocks; scalable. nih.gov | nih.gov |
Advanced Purification and Enantiomeric Enrichment Techniques
The purification and enantiomeric enrichment of chiral 3-hydroxy-1,4-benzodiazepines like lorazepam and its acetate derivative present a significant challenge due to the potential for spontaneous racemization (chiral inversion) in polar solvents. researchgate.net Consequently, advanced chromatographic techniques are required to isolate the desired (S)-enantiomer with high purity.
The primary method for resolving enantiomers of lorazepam and its acetate is enantioselective High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net This technique relies on a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, allowing for their separation. mdpi.com Research has shown that CSPs based on cyclodextrin (B1172386) derivatives, such as β-cyclodextrin immobilized on silica (B1680970) gel, are particularly effective. researchgate.netresearchgate.netnih.gov
A critical factor in achieving successful separation is the control of temperature. To suppress the rate of racemization, HPLC analysis is often conducted at reduced temperatures, for example, at 12°C. researchgate.net The mobile phase composition is also crucial, with reversed-phase systems (e.g., acetonitrile (B52724) and an acetate buffer) being commonly employed. researchgate.net Detection can be accomplished using standard UV detectors, while circular dichroism (CD) detectors can be used to specifically identify and quantify the individual enantiomers. researchgate.netnih.gov
Beyond chromatography, stereoselective enzymatic hydrolysis has been studied. Esterases found in human and rat liver microsomes exhibit enantioselectivity, preferentially hydrolyzing (R)-lorazepam acetate over this compound. nih.gov While this phenomenon is primarily studied in a metabolic context, it highlights a potential biochemical route for enantiomeric enrichment.
Table 2: Advanced Chromatographic Methods for Lorazepam Enantiomer Separation
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Temperature | Peak Resolution (Rs) | Detection | Reference |
| Chiral HPLC | Beta-cyclodextrin derivative immobilized silica gel | Not specified | Not specified | Good resolution achieved | UV and Circular Dichroism (CD) | researchgate.net |
| Chiral HPLC | Cyclobond I-2000 RSP (derivatized cyclodextrin) | Acetonitrile in 1% triethylamine acetate (TEAA) buffer | 12°C | 2.0 | Photodiode-array (230 nm) | researchgate.net |
| Chiral HPLC | Chirobiotic T (Teicoplanin-based) | Methanol (B129727) / Triethylamine / Acetic Acid | Decreased temperature suppresses interconversion | Not specified | Not specified | researchgate.net |
| Chiral Stationary Phase HPLC | Not specified | Not specified | Not specified | (R)-LZA hydrolyzed 2.7-6.8 fold faster than (S)-LZA by liver microsomes. nih.gov | Not applicable | nih.gov |
Advanced Analytical Characterization of S Lorazepam Acetate Stereoisomers
Chiral Chromatographic Separation Techniques for Enantiomeric Purity Assessment
Chiral chromatography is a cornerstone for the separation of stereoisomers, enabling the quantification of enantiomeric excess and the isolation of pure enantiomers. Various chromatographic techniques have been successfully applied to the resolution of benzodiazepine (B76468) enantiomers, which are directly applicable to (S)-Lorazepam acetate (B1210297).
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric separation of benzodiazepines. phenomenex.com The development of effective chiral HPLC methods involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition.
For 3-hydroxybenzodiazepines like lorazepam and its acetate derivative, cyclodextrin-based CSPs have proven particularly effective. nih.govresearchgate.netoup.comsigmaaldrich.com A study demonstrated the successful resolution of lorazepam enantiomers using a β-cyclodextrin derivative immobilized on a silica (B1680970) gel column under reversed-phase conditions. nih.govresearchgate.net The separation can be influenced by temperature, with lower temperatures sometimes required to prevent on-column racemization. researchgate.netoup.com For instance, peak coalescence for oxazepam, a related compound, was observed at temperatures above 13°C, indicating racemization. Reducing the temperature allowed for baseline separation. researchgate.netoup.com
A typical HPLC method for the chiral separation of lorazepam enantiomers might employ a mobile phase consisting of an acetonitrile (B52724)/water/triethylamine (B128534) mixture at a specific pH. researchgate.net The use of a circular dichroism (CD) detector in series with a standard UV detector can provide unambiguous identification of the eluting enantiomers. nih.govresearchgate.net
Table 1: Exemplary Chiral HPLC Method Parameters for Benzodiazepine Enantiomer Separation
| Parameter | Condition | Reference |
| Chiral Stationary Phase | β-cyclodextrin derivatized bonded silica gel | nih.govresearchgate.netoup.comresearchgate.net |
| Mobile Phase | Acetonitrile:H₂O:Triethylamine (17:75:8) at pH 4.5 | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Column Temperature | 9°C - 24°C (lower temperatures prevent racemization) | researchgate.netoup.com |
| Detection | UV at 254 nm and Circular Dichroism | nih.govresearchgate.net |
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring minimal sample and reagent consumption. scielo.org.mx The technique's resolving power for benzodiazepine enantiomers is significantly enhanced by the addition of chiral selectors to the background electrolyte. jmcs.org.mx
Sulfated cyclodextrins have been demonstrated to be effective chiral selectors for the enantiomeric resolution of several 3-chiral-1,4-benzodiazepines, including lorazepam. scielo.org.mxjmcs.org.mxscielo.org.mx A study developed a CE method using heptakis-6-sulfato-β-cyclodextrin (HSβCD) as the chiral selector. jmcs.org.mxscielo.org.mx The highest resolution was achieved with a 20 mM borate (B1201080) buffer at pH 9.0, containing 5% HSβCD and 15% methanol (B129727) as an organic modifier. jmcs.org.mxscielo.org.mx Under these conditions, the enantiomers of lorazepam could be successfully separated. scielo.org.mxjmcs.org.mxresearchgate.net
Table 2: Optimized Capillary Electrophoresis Conditions for Benzodiazepine Enantioseparation
| Parameter | Condition | Reference |
| Chiral Selector | 5% Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | jmcs.org.mxscielo.org.mx |
| Background Electrolyte | 20 mM Borate Buffer, pH 9.0 | jmcs.org.mxscielo.org.mx |
| Organic Modifier | 15% Methanol | jmcs.org.mxscielo.org.mx |
| Applied Voltage | 20 kV | scielo.org.mx |
| Temperature | 15 °C | scielo.org.mxresearchgate.net |
| Detection | UV at 230 nm | scielo.org.mx |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase component. afmps.beresearchgate.netchromatographyonline.com The enantioselectivity in SFC is governed by the choice of chiral stationary phase and the organic co-solvent. afmps.be
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the chiral resolution of a diverse range of pharmaceutical compounds, including benzodiazepines. afmps.bechromatographyonline.com A generic screening approach often involves testing a set of complementary polysaccharide-based columns with different mobile phase modifiers (e.g., methanol, ethanol (B145695), isopropanol) to identify the optimal separation conditions. afmps.be For many chiral separations on polysaccharide derivatives, the back pressure and temperature have a relatively minor impact on the resolution. afmps.be The high flow rates achievable in SFC can lead to significantly shorter analysis times, often under 10 minutes, making it a highly efficient method for high-throughput screening. afmps.bechromatographyonline.com
Table 3: General Supercritical Fluid Chromatography (SFC) Screening Parameters for Chiral Separations
| Parameter | Condition | Reference |
| Chiral Stationary Phases | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | afmps.be |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol) | researchgate.net |
| Modifier Percentage | Typically screened at various concentrations (e.g., 5-40%) | afmps.be |
| Temperature | 5 to 40-50 °C | afmps.be |
| Detection | UV or Mass Spectrometry (MS) | chromatographyonline.com |
Spectroscopic and Spectrometric Methods for Stereochemical Elucidation
While chromatographic techniques are essential for separating enantiomers, spectroscopic and spectrometric methods are indispensable for determining their absolute configuration and providing detailed structural information.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules. researchgate.netmtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a CD spectrum. researchgate.net For structurally related compounds, the sign of the Cotton effect in the CD spectrum can be used to assign the absolute configuration. nih.gov
In the context of benzodiazepines, the absolute configuration of a prevailing enantiomer can be assigned by comparing its CD spectrum with that of a structurally analogous compound with a known configuration. nih.govirb.hr For instance, the absolute configuration of C5 chiral 4,5-dihydro-1,4-benzodiazepines was determined by comparing their CD spectra to those of (5R)- and (5S)-dihydrodiazepam. nih.gov Furthermore, CD spectroscopy can be coupled with HPLC to provide online chiroptical detection, allowing for the simultaneous separation and identification of enantiomers. nih.govresearchgate.net This has been successfully applied to the stereospecific analysis of lorazepam in plasma. nih.govresearchgate.net The S-enantiomers of benzodiazepines generally exhibit a specific CD spectral pattern that allows for their identification. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and advanced NMR techniques can provide detailed insights into the stereochemistry of molecules. researchgate.netipb.pt While standard 1D NMR can be used to study the protolytic equilibria of lorazepam, more sophisticated methods are required for stereochemical assignment. nih.gov
For determining the relative stereochemistry of diastereomers, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments are invaluable. wordpress.com NOE spectroscopy (NOESY) provides information about through-space interactions between protons, which can help to establish their relative proximity and thus the stereochemistry in a rigid molecular system. wordpress.com
For the assignment of absolute configuration, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes, which can then be distinguished by their different NMR spectra. drugbank.com Additionally, computational methods that predict the NMR chemical shifts for different stereoisomers can be compared with experimental data to assign the correct configuration. frontiersin.org The study of ¹³C NMR chemical shifts is particularly useful for this purpose. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, enabling the confirmation of elemental composition and the differentiation of isomers with identical nominal masses. In the analysis of (S)-Lorazepam acetate, HRMS provides unequivocal evidence of its molecular formula and offers insights into its fragmentation pathways, which can be crucial for distinguishing it from its (R)-enantiomer, particularly when coupled with chiral separation techniques.
This compound has a molecular formula of C₁₇H₁₂Cl₂N₂O₃ and a monoisotopic mass of 362.0225 g/mol . Under electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a precise mass-to-charge ratio (m/z).
Fragmentation Pattern:
The fragmentation of benzodiazepines in mass spectrometry is well-documented and typically involves the cleavage of the diazepine (B8756704) ring. For this compound, the initial fragmentation of the [M+H]⁺ ion would likely involve the loss of the acetyl group (CH₃CO) as ketene (B1206846) (CH₂=C=O), followed by further characteristic fragmentations of the lorazepam backbone. The high-resolution capabilities of modern mass spectrometers allow for the accurate mass measurement of these fragment ions, further confirming the structure of the parent molecule.
While HRMS alone cannot typically differentiate between enantiomers as they have identical mass spectra, its coupling with chiral chromatography (LC-MS) allows for their separation prior to mass analysis. researchgate.net This combination enables the individual characterization of the (S) and (R) enantiomers. Research on related benzodiazepines has shown that even without chromatographic separation, subtle differences in ion mobility or fragmentation efficiencies under specific conditions might offer a potential avenue for isomer differentiation, although this is an area of ongoing research. scielo.org.mx
Table 1: Predicted HRMS Data for this compound
| Ion Species | Predicted m/z | Description |
| [M+H]⁺ | 363.0303 | Protonated molecular ion |
| [M-CH₂CO+H]⁺ | 321.0192 | Loss of ketene from the acetyl group |
| [M-C₂H₃O₂]⁺ | 304.0119 | Loss of the entire acetate group |
Note: The predicted m/z values are based on the elemental composition and may vary slightly in experimental conditions. The fragmentation data is inferred from general benzodiazepine fragmentation patterns.
X-ray Crystallography for Solid-State Stereochemical Analysis of this compound
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about the absolute stereochemistry of a chiral molecule. While a crystal structure for this compound is not publicly available, the crystallographic data of its parent compound, lorazepam, and its co-crystals offer significant insights into the likely solid-state conformation.
Studies on various solvates and co-crystals of lorazepam have consistently shown that the seven-membered diazepine ring adopts a boat conformation. srce.hrmdpi.com The phenyl group at the 5-position is typically oriented pseudo-axially. In a co-crystal with nicotinamide (B372718), lorazepam was found to crystallize in the monoclinic space group P2₁/c. mdpi.com The crystal structure of lorazepam solvates has been reported to be in the triclinic system with the space group Pī. srce.hriucr.org
The addition of the acetate group at the C3 position of the diazepine ring in this compound would introduce additional conformational possibilities and would likely influence the crystal packing through different intermolecular interactions. However, the fundamental boat conformation of the seven-membered ring is expected to be retained. A definitive solid-state stereochemical analysis of this compound would require a single-crystal X-ray diffraction experiment on a suitable crystal of the pure enantiomer.
Table 2: Crystallographic Data for a Lorazepam-Nicotinamide Co-crystal
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 13.534(3) | mdpi.com |
| b (Å) | 10.153(2) | mdpi.com |
| c (Å) | 16.341(3) | mdpi.com |
| β (°) | 109.83(3) | mdpi.com |
| Volume (ų) | 2109.1(7) | mdpi.com |
| Z | 4 | mdpi.com |
Note: This data is for a co-crystal of lorazepam and nicotinamide and serves as a reference for the general crystal packing of the lorazepam moiety.
Stereochemical Dynamics and Molecular Interactions of S Lorazepam Acetate
Conformational Analysis and Molecular Flexibility of (S)-Lorazepam Acetate (B1210297)
The stereochemistry of 1,4-benzodiazepines, including lorazepam acetate, is primarily defined by the non-planar, seven-membered diazepine (B8756704) ring. This ring is chiral and can exist in two enantiomeric, energetically equivalent conformations that rapidly interconvert at room temperature through a process of ring flipping. researchgate.net This inherent molecular flexibility is a key characteristic of the benzodiazepine (B76468) structure. researchgate.netnih.gov The introduction of a substituent at the C3 position, as in lorazepam and its acetate derivative, creates a stable chiral center.
While the benzodiazepine ring itself is flexible, the binding of these molecules to biological targets can favor a specific conformation. researchgate.net For instance, studies on diazepam, a related 1,4-benzodiazepine (B1214927), have shown that a specific conformer (conformer M) binds exclusively to its target. researchgate.net In the case of (S)-Lorazepam acetate, conformational analysis using methods such as molecular modeling and Dynamic Nuclear Magnetic Resonance (DNMR) has indicated the absence of a conformational equilibrium in certain contexts, suggesting that the molecule may adopt a more rigid structure under specific experimental or biological conditions. ulisboa.pt
Enantioselective Molecular Recognition in Model Biological Systems
The specific three-dimensional arrangement of this compound is fundamental to its recognition by and interaction with biological macromolecules, most notably serum albumins. Human Serum Albumin (HSA), the most abundant protein in blood plasma, has multiple ligand-binding sites and exhibits significant stereoselectivity. unl.edumdpi.com
A significant aspect of this compound's interaction with HSA is its involvement in allosteric interactions. nih.gov Allosteric modulation occurs when the binding of one ligand to a protein influences the binding of a second ligand at a different site, often by inducing a conformational change in the protein. nih.gov
Studies have revealed a cooperative allosteric interaction between this compound and the (S)-enantiomer of ibuprofen (B1674241) on HSA. nih.govfrontiersin.org The presence of (+)-(S)-ibuprofen considerably enhances the binding of this compound to the protein. nih.gov This phenomenon suggests that the binding of (S)-ibuprofen, likely to Sudlow site II of HSA, induces a conformational change that increases the affinity of another site for this compound. unl.edunih.gov A similar mutual enhancement of binding has been observed between (S)-warfarin and (S)-benzodiazepines, where this compound was found to allosterically increase the binding of (S)-warfarin. nih.gov In one notable experiment, the cobinding of (S)-warfarin and this compound resulted in the latter being so strongly bound to an immobilized HSA column that it was resistant to elution. researchgate.net
Table 1: Allosteric Interactions of this compound with Chiral Ligands on Human Serum Albumin (HSA)
| Interacting Chiral Ligand | Effect on this compound Binding | Type of Interaction | Reference |
| (+)-(S)-Ibuprofen | Enhanced Binding | Positive Allosteric Interaction | nih.gov |
| (S)-Warfarin | Enhanced Binding (Mutual) | Positive Allosteric Interaction | researchgate.netnih.gov |
| Bilirubin | Increased Binding Strength | Allosteric Interaction | researchgate.net |
Investigation of Chiral Recognition Mechanisms in Separation Systems
The separation of this compound from its (R)-enantiomer is crucial for stereospecific analysis and relies on chiral recognition mechanisms within various analytical systems. researchgate.netresearchgate.netresearchgate.net These systems employ a chiral selector that interacts differently with each enantiomer, enabling their separation. ethernet.edu.etnih.gov
High-Performance Affinity Chromatography (HPAC) using columns with immobilized HSA is a powerful technique for both separating enantiomers and studying their binding mechanisms. unl.edufrontiersin.org The differential binding affinity and allosteric interactions discussed previously form the basis for separation on these columns. unl.edu The retention of each enantiomer is directly related to the strength of its interaction with the immobilized protein. mdpi.com
Another widely used method is High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs). irb.hr These phases consist of a chiral selector molecule covalently bonded to a support material like silica (B1680970) gel. irb.hrmdpi.com For benzodiazepines like lorazepam, polysaccharide-based CSPs and Pirkle-type (or brush-type) CSPs have been employed. researchgate.netmdpi.com The chiral recognition mechanism on these CSPs involves a combination of noncovalent interactions, such as hydrogen bonds, dipole-dipole interactions, and aromatic interactions, between the analyte enantiomers and the chiral selector. irb.hr For example, the separation of lorazepam enantiomers has been successfully achieved using a β-cyclodextrin derivative bonded to a stationary phase. researchgate.netresearchgate.net
Micellar Electrokinetic Chromatography (MEKC) can also be used for chiral separations by adding a chiral selector to the mobile phase. nih.gov The use of bile salts as chiral surfactants in the micellar phase has been shown to cause peak splitting for 3-hydroxy-1,4-benzodiazepines like lorazepam, which is indicative of chiral recognition. nih.gov Molecular dynamics simulations have been used to understand these recognition mechanisms at a molecular level, suggesting that factors like molecular shape, charge distribution, and the formation of stereoselective hydrogen bonds between the enantiomers and the chiral selector are key to achieving separation. researchgate.net
Theoretical and Computational Studies of S Lorazepam Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Currently, there are no specific published quantum chemical calculations for (S)-Lorazepam acetate (B1210297). However, computational studies on the parent molecule, lorazepam, provide a framework for how such an investigation would be approached.
Researchers have utilized various quantum chemical methods to study related benzodiazepines. cabidigitallibrary.orgmdpi.comnih.gov For instance, density functional theory (DFT) has been employed to optimize the molecular structures of lorazepam and compare them to experimental crystallographic data. mdpi.comnih.gov Functionals such as B3LYP and M05-2X, combined with basis sets like 6-311++G(d,p), have been tested for their accuracy in reproducing experimental bond lengths and angles. mdpi.comnih.gov
A theoretical study on (S)-Lorazepam acetate would likely involve similar DFT calculations to determine its optimized geometry. Key electronic properties that could be calculated include:
Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic excitation properties and reactivity.
Electrostatic Potential (ESP) Maps: To visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and steric effects, which contribute to the molecule's stability. cabidigitallibrary.org
These calculations would provide fundamental insights into the electronic nature and potential reactivity of this compound, forming a basis for understanding its interactions with biological targets.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Specific molecular dynamics (MD) simulations for this compound have not been reported in the literature. MD simulations are a powerful tool for exploring the conformational flexibility of molecules and the influence of their environment, such as a solvent.
For a molecule like this compound, MD simulations could elucidate:
Conformational Landscapes: By simulating the molecule's movement over time, researchers can identify the most stable and frequently adopted three-dimensional shapes (conformers). This is crucial as the biological activity of a molecule is often dependent on its conformation. Studies on related benzodiazepines have identified multiple stable conformers through computational methods. scielo.org.mx
Solvation Effects: MD simulations can model the interaction of this compound with water molecules or other solvents. This helps in understanding its solubility and how the solvent influences its conformational preferences. The simulations would calculate parameters like the radial distribution function to describe the structuring of solvent molecules around the solute.
Flexibility and Dynamics: The simulations would reveal the dynamic nature of the molecule, highlighting which parts are rigid and which are flexible. This information is valuable for understanding how the molecule might adapt its shape upon binding to a receptor.
While direct studies are absent, research on other benzodiazepines, such as diazepam, has utilized MD simulations to understand their dynamics in different states, providing a methodological precedent.
In Silico Modeling of Chiral Selectivity and Interactions
There is a lack of in silico modeling studies specifically focused on the chiral selectivity and interactions of this compound. However, the importance of chirality in the biological activity of benzodiazepines is well-recognized, and computational methods are ideally suited to explore these differences. scielo.org.mx
An in silico approach to studying this compound would likely involve molecular docking and other modeling techniques to simulate its interaction with biological targets, such as the GABA-A receptor. Key areas of investigation would include:
Enantioselective Binding: Docking simulations could be used to compare the binding affinity and orientation of this compound versus its (R)-enantiomer within the receptor's binding site. This could help explain any observed differences in pharmacological activity.
Interaction Analysis: These models would identify the specific amino acid residues in the receptor that interact with the molecule. They would characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
Rationale for Selectivity: By comparing the interaction patterns of the two enantiomers, researchers could develop hypotheses to explain the chiral selectivity of the receptor. This is critical for rational drug design and understanding stereospecific pharmacology.
Experimental studies on the enzymatic hydrolysis of lorazepam 3-acetate have shown that esterases in different tissues exhibit opposite stereoselectivity, with enzymes in rat brain favoring the (S)-enantiomer. nih.gov In silico modeling could provide a structural basis for these experimental findings.
Prediction of Spectroscopic Signatures from First Principles
There are no published studies that specifically predict the spectroscopic signatures of this compound from first principles. However, computational methods are frequently used to calculate and help interpret experimental spectra.
For this compound, these theoretical predictions would be valuable for its characterization:
Infrared (IR) Spectroscopy: Quantum chemical calculations, typically using DFT, can predict the vibrational frequencies of the molecule. The resulting theoretical IR spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic peaks for specific functional groups, such as the acetate's carbonyl group. Theoretical spectra for the parent lorazepam molecule have been calculated and compared with experimental results. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions can aid in the assignment of peaks in experimental NMR spectra, which is a cornerstone of chemical structure elucidation.
Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it would exhibit a unique CD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the CD spectrum. This provides a powerful tool for confirming the absolute configuration of the chiral center. Experimental studies have used CD detection to distinguish between the enantiomers of lorazepam itself. nih.govresearchgate.net
These first-principles calculations provide a direct link between the molecular structure and its spectroscopic properties, serving as an important tool for analytical and structural chemistry.
Chemical Stability and Degradation Pathways of S Lorazepam Acetate
Hydrolytic Stability and Degradation Product Characterization
(S)-Lorazepam acetate (B1210297), as an ester prodrug of lorazepam, is susceptible to hydrolysis, a primary pathway for its degradation. This process involves the cleavage of the acetate group, yielding (S)-lorazepam as the initial and primary degradation product. The rate of this hydrolysis can be influenced by various factors, including pH, temperature, and the presence of enzymes.
The instability of benzodiazepines like lorazepam in solution is often attributed to the molecule's tendency to degrade through hydrolysis, which involves the opening of the seven-membered diazepine (B8756704) ring google.com. Studies on racemic lorazepam 3-acetate have shown that the hydrolysis is enantioselective. For instance, in rat and human liver microsomes, the (R)-enantiomer is hydrolyzed significantly faster than the (S)-enantiomer. nih.gov Conversely, esterases present in rat brain S9 fraction exhibit enantioselectivity towards (S)-Lorazepam acetate nih.gov.
The specific activity of liver microsomes in hydrolyzing enantiomerically pure this compound was found to be approximately 25 nmol/mg protein/min in rats and 8 nmol/mg protein/min in humans nih.gov. In contrast, the specific activity of rat brain S9 fraction for the hydrolysis of this compound was approximately 6 nmol/mg protein/min nih.gov.
Once (S)-lorazepam is formed via hydrolysis, it can undergo further degradation, particularly in acidic conditions. The primary degradation pathway for lorazepam in acidic aqueous solutions involves a rearrangement to form quinazoline (B50416) derivatives. The main degradation product identified under these conditions is 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde researchgate.net. Another potential degradation product resulting from the cleavage of the diazepine ring is 2-amino-2',5-dichlorobenzophenone, although its formation may be less prominent researchgate.net. The degradation of lorazepam in solution increases as the amount of water present in the solvent mixture increases google.com.
Table 1: Enantioselective Hydrolysis of Lorazepam Acetate
| Biological Matrix | Enantiomer Selectivity | Specific Activity (nmol/mg protein/min) for (S)-LZA |
|---|---|---|
| Rat Liver Microsomes | (R)-LZA > (S)-LZA | ~25 nih.gov |
| Human Liver Microsomes | (R)-LZA > (S)-LZA | ~8 nih.gov |
Table 2: Major Hydrolytic Degradation Products
| Parent Compound | Initial Product | Further Degradation Products |
|---|
Photochemical and Thermal Degradation Mechanisms of this compound
The stability of this compound is also compromised by exposure to light and heat, leading to distinct degradation pathways.
Photochemical Degradation: Benzodiazepines, including lorazepam, are known to be susceptible to photodegradation researchgate.net. Studies on the phototransformation of lorazepam under UV irradiation reveal a complex degradation mechanism. The proposed initial step involves the opening of the seven-membered diazepine ring, which is then followed by a rearrangement into a more stable six-membered aromatic ring and subsequent cleavage or hydroxylation reactions researchgate.net. This process leads to the formation of several photoproducts. Six major light-induced by-products of lorazepam have been identified with nominal [M+H]+ masses of 337, 303, 319, 275, 291, and 293 Da researchgate.net. Advanced oxidation processes, such as UV/H2O2 treatments, have been shown to effectively degrade lorazepam in aqueous solutions, with removal rates of 60-80% under acidic conditions frontiersin.orgfrontiersin.org.
Thermal Degradation: this compound is sensitive to heat. Safety data for lorazepam acetate indicates that while it is stable under normal conditions, the formation of toxic gases is possible during heating, and high temperatures should be avoided lgcstandards.com. The thermal degradation of the active moiety, lorazepam, has been studied more extensively. Lorazepam undergoes a facile thermal rearrangement at temperatures around 110°C, leading to the intramolecular elimination of water and the formation of 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde in almost quantitative yield researchgate.net. This temperature-dependent degradation highlights the need for controlled storage conditions to maintain the integrity of the compound researchgate.net. Forced degradation studies, often conducted at elevated temperatures (e.g., 80°C), are used to assess the stability of formulations containing lorazepam google.com.
Table 3: Summary of Photochemical and Thermal Degradation
| Degradation Type | Key Mechanisms | Major Degradation Products |
|---|---|---|
| Photochemical | Diazepine ring opening, rearrangement, cleavage, hydroxylation researchgate.net | Various by-products (e.g., nominal masses of 337, 303, 319 Da) researchgate.net |
| Thermal | Intramolecular water elimination, rearrangement researchgate.net | 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde researchgate.net |
Development of Stability-Indicating Analytical Methods
To accurately assess the chemical stability of this compound and quantify it in the presence of its degradation products, stability-indicating analytical methods are essential. These methods must be able to separate the intact parent drug from all potential impurities and degradants.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. Several stability-indicating reversed-phase HPLC and UPLC methods have been developed and validated for lorazepam and its related compounds according to International Council for Harmonisation (ICH) guidelines austinpublishinggroup.comaustinpublishinggroup.com.
These methods typically utilize a C18 column for separation. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or phosphate (B84403) buffer) and organic solvents such as acetonitrile (B52724) and methanol (B129727) researchgate.netscience.gov. Detection is commonly performed using a UV detector at a wavelength of approximately 230 nm researchgate.netresearchgate.net.
A key aspect of validating these methods is the forced degradation study. The drug substance is intentionally subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to generate the degradation products science.govresearchgate.net. The developed analytical method must then demonstrate specificity by effectively separating the main peak of the active substance from the peaks of the degradation products researchgate.netaustinpublishinggroup.com. The validation process also includes assessing parameters such as linearity, accuracy, precision, robustness, and ruggedness to ensure the method is reliable for its intended purpose austinpublishinggroup.comaustinpublishinggroup.com.
Table 4: Characteristics of Stability-Indicating Methods for Lorazepam
| Analytical Technique | Common Column Type | Mobile Phase Components | Detection |
|---|
Emerging Methodologies and Technologies in S Lorazepam Acetate Research
Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-CD-MS)
The comprehensive characterization of a specific stereoisomer such as (S)-Lorazepam acetate (B1210297) requires sophisticated analytical techniques that can provide information on its purity, structure, and chiral identity. Hyphenated analytical techniques, which couple two or more analytical methods, are particularly powerful for this purpose. A prime example is the combination of Liquid Chromatography (LC), Circular Dichroism (CD), and Mass Spectrometry (MS), often denoted as LC-CD-MS.
Liquid chromatography is a fundamental separation technique used to isolate the compound of interest from a mixture. nih.govresearchgate.net For chiral compounds like (S)-Lorazepam acetate, chiral stationary phase high-performance liquid chromatography (HPLC) is essential to separate the (S)-enantiomer from its (R)-enantiomer. researchgate.netnih.gov The successful separation of lorazepam enantiomers has been demonstrated using columns with β-cyclodextrin derivatives. researchgate.net
Circular dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of a molecule. By coupling a CD detector to the LC system (LC-CD), it is possible to identify the separated enantiomers based on their unique CD signals. researchgate.net This provides real-time confirmation of the enantiomeric identity of the peak eluting from the chromatography column. researchgate.net
Mass spectrometry (MS) provides crucial information about the molecular weight and structure of the compound. When coupled with LC (LC-MS or LC-MS/MS), it allows for the sensitive and specific detection and quantification of the target molecule. spectralabsci.comnih.govnih.govchromatographyonline.com LC-MS/MS methods have been developed for the quantitative determination of lorazepam and its metabolites in various biological matrices. nih.govnih.gov
The integration of these three techniques into a single LC-CD-MS system would offer a comprehensive characterization of this compound. The LC would separate the compound, the CD detector would confirm its absolute stereochemistry (the 'S' configuration), and the MS detector would confirm its molecular weight and provide structural fragmentation patterns for unambiguous identification.
Table 1: Hypothetical Data from an LC-CD-MS Analysis of this compound
| Parameter | Value | Description |
| Retention Time (LC) | 8.5 min | Time at which this compound elutes from the chiral column. |
| CD Signal (at 254 nm) | Positive Cotton Effect | Chiroptical signal confirming the 'S' enantiomer. |
| Molecular Ion (MS) | m/z 363.0 | Corresponds to the protonated molecule [M+H]⁺ of Lorazepam acetate. |
| Key Fragment Ion (MS/MS) | m/z 321.0 | Corresponds to the loss of the acetyl group. |
High-Throughput Experimentation in Synthetic Route Optimization
High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. purdue.edunih.govresearchgate.net By running a large number of experiments in parallel on a microscale, HTE allows for the rapid screening of various reaction parameters such as catalysts, solvents, temperatures, and reactant ratios. nih.govresearchgate.net This approach significantly reduces the time and resources required for synthetic route optimization compared to traditional one-at-a-time experimentation. nih.gov
In the context of synthesizing this compound, HTE can be applied to several key stages of the manufacturing process. For instance, in the synthesis of the precursor lorazepam, a multi-step process is involved which includes N-acylation, diazepine (B8756704) ring closure, imine N-oxidation, and a Polonovski-type rearrangement. researchgate.net HTE can be employed to optimize each of these steps to maximize yield and purity. researchgate.net
A workflow for the optimization of the synthesis of lorazepam has been reported that utilizes route scouting and high-throughput experimentation to develop an optimal five-step synthesis in a continuous flow system. researchgate.net The use of HTE, combined with rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), enables the screening of a large number of unique reaction conditions in a very short amount of time. purdue.edu
Table 2: Example of a High-Throughput Experimentation Plate Design for the Acetylation of (S)-Lorazepam
| Well | Acetylating Agent | Catalyst | Solvent | Temperature (°C) |
| A1 | Acetic Anhydride | DMAP | Dichloromethane | 25 |
| A2 | Acetic Anhydride | DMAP | Acetonitrile (B52724) | 25 |
| A3 | Acetyl Chloride | Pyridine (B92270) | Dichloromethane | 25 |
| A4 | Acetyl Chloride | Pyridine | Acetonitrile | 25 |
| B1 | Acetic Anhydride | DMAP | Dichloromethane | 40 |
| B2 | Acetic Anhydride | DMAP | Acetonitrile | 40 |
| B3 | Acetyl Chloride | Pyridine | Dichloromethane | 40 |
| B4 | Acetyl Chloride | Pyridine | Acetonitrile | 40 |
This table represents a small fraction of a 96-well or 384-well plate that would be used in a typical HTE screen.
The results from such HTE screens provide vast amounts of data that can be used to identify the optimal conditions for the synthesis of this compound, leading to improved efficiency and reduced production costs.
Green Chemistry Principles Applied to the Synthesis and Processing of this compound
Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ispe.orgthepharmajournal.com The application of green chemistry principles in the pharmaceutical industry is of growing importance to minimize the environmental impact of drug manufacturing. ispe.orgunibo.it
The synthesis of this compound can be made more environmentally friendly by adhering to the twelve principles of green chemistry. researchgate.net Key areas for improvement include the choice of solvents, the efficiency of the reaction (atom economy), and the use of catalysts.
Solvent Selection: The use of greener solvents is a cornerstone of green chemistry. ispe.orgthepharmajournal.com In the synthesis and purification of lorazepam and its derivatives, solvents such as ethanol (B145695) and ethyl acetate have been utilized. google.com These are generally considered to be more environmentally benign than halogenated solvents like dichloromethane. Further research could explore the use of water, supercritical fluids, or bio-based solvents in the synthesis of this compound. thepharmajournal.comresearchgate.net
Atom Economy and Waste Reduction: The ideal chemical synthesis would incorporate all atoms of the reactants into the final product, resulting in high atom economy and minimal waste. The synthesis of lorazepam has been approached through various routes, and evaluating these based on their atom economy can guide the selection of a greener pathway. researchgate.net For example, a patented method for preparing lorazepam involves an acetoxylation reaction, and optimizing this step to reduce byproducts would improve its green credentials. google.com Catalytic reactions are often preferred over stoichiometric ones as they can significantly reduce waste. ispe.orgresearchgate.net
Energy Efficiency: The use of continuous flow synthesis, as has been developed for lorazepam, can lead to better energy efficiency compared to traditional batch processing. purdue.eduresearchgate.net Continuous flow reactors offer better heat and mass transfer, allowing for more precise control over reaction conditions and potentially reducing energy consumption. purdue.edu
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Potential Improvement |
| Safer Solvents and Auxiliaries | Use of ethanol and ethyl acetate in purification steps. google.com | Exploration of aqueous reaction media or other green solvents. thepharmajournal.com |
| Atom Economy | Development of synthetic routes with fewer steps and higher yields. researchgate.net | Designing reactions that maximize the incorporation of all reactant atoms into the final product. |
| Catalysis | Use of iodine as a catalyst in the acetoxylation step. google.com | Investigation of more efficient and recyclable catalysts, including biocatalysts. ispe.org |
| Design for Energy Efficiency | Implementation of continuous flow synthesis for the precursor. purdue.eduresearchgate.net | Optimization of flow conditions to minimize heating and cooling requirements. |
By systematically applying these green chemistry principles, the synthesis and processing of this compound can be made more sustainable, reducing its environmental impact while maintaining high standards of quality and purity.
Future Research Directions and Unexplored Avenues in S Lorazepam Acetate Chemistry
Rational Design of Novel Stereoselective Synthetic Strategies
The development of synthetic routes that yield enantiomerically pure (S)-Lorazepam acetate (B1210297) is a primary objective for future research. Current approaches to obtaining single-enantiomer benzodiazepines often rely on chiral resolution of racemates, a process inherently limited by a maximum theoretical yield of 50%. Therefore, the rational design of novel stereoselective synthetic strategies is paramount. These strategies can be broadly categorized into asymmetric catalysis and biocatalysis, each offering unique advantages for achieving high enantioselectivity and efficiency.
One promising avenue is the catalytic asymmetric acylation of (S)-lorazepam. This approach would involve the development of a chiral catalyst that can selectively deliver an acetyl group to the 3-hydroxyl function of (S)-lorazepam, leaving the (R)-enantiomer unreacted or reacting at a significantly slower rate if starting from a racemic mixture of lorazepam. The rational design of such catalysts would be a key research focus, exploring various scaffolds known for their efficacy in asymmetric transformations.
| Catalyst Class | Design Principle | Potential Advantages |
| Chiral Acyl-Transfer Catalysts | Based on N-heterocyclic carbenes (NHCs) or chiral amines (e.g., derivatives of 4-DMAP). The catalyst's chiral pocket would preferentially bind (S)-lorazepam for the acylation reaction. | High turnover numbers, operational simplicity, and tunability of steric and electronic properties. |
| Chiral Phosphine Catalysts | Lewis basic phosphines with chiral backbones can activate acyl sources and create a chiral environment for the reaction. | High enantioselectivities have been achieved in various acylation reactions; potential for novel reactivity. |
| Transition Metal Complexes | Complexes of metals like palladium or iridium with chiral ligands could catalyze the stereoselective acylation. | Versatility in ligand design allows for fine-tuning of reactivity and selectivity. mdpi.com |
Another highly attractive strategy is the use of biocatalysis , leveraging the inherent stereoselectivity of enzymes. Research has already demonstrated the enantioselective hydrolysis of racemic lorazepam 3-acetate by esterases, with different enzymes favoring opposite enantiomers. nih.gov This principle can be exploited in a synthetic context through enzymatic kinetic resolution .
| Biocatalytic Approach | Enzyme Class | Rationale for Exploration |
| Enantioselective Acylation | Lipases, Esterases | Screening a diverse library of these enzymes for their ability to selectively acylate racemic lorazepam using a suitable acetyl donor. The enzyme's active site would act as a chiral template. |
| Enantioselective Deacylation | Proteases, Esterases | A chemoenzymatic approach where racemic lorazepam is first chemically acetylated, followed by selective enzymatic hydrolysis of the unwanted (R)-Lorazepam acetate, leaving the desired (S)-enantiomer. |
These rationally designed strategies, moving beyond classical resolution, represent a significant step towards more efficient and sustainable methods for the production of enantiomerically pure (S)-Lorazepam acetate.
Deeper Mechanistic Understanding of Chiral Induction and Recognition
A fundamental understanding of the molecular interactions that govern stereoselectivity is crucial for the rational design of effective synthetic methods. Future research must therefore focus on elucidating the mechanisms of chiral induction and recognition in reactions involving this compound. This involves a synergistic combination of computational modeling and experimental studies.
Computational modeling , particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful tool for visualizing and quantifying the interactions within the catalyst-substrate complex. nih.gov Such studies can model the transition states of the proposed asymmetric acylation reactions, allowing researchers to pinpoint the specific non-covalent interactions responsible for stabilizing the pathway leading to the (S)-product over the (R)-product. A study using MD simulations has already provided insights into the binding of lorazepam enantiomers to a chiral selector, indicating that the (S)-enantiomer interacts more strongly. nih.gov This type of computational analysis can be extended to synthetic catalyst systems.
Complementing these in-silico studies, detailed kinetic analyses of newly developed stereoselective reactions are essential. By systematically varying reaction parameters (temperature, concentration, catalyst structure) and analyzing the impact on reaction rates and enantiomeric excess, researchers can construct a comprehensive mechanistic picture. Non-linear effect studies, for instance, can help determine the aggregation state of the catalyst and whether a monomeric or dimeric species is responsible for the asymmetric induction. This deeper mechanistic knowledge is not only academically valuable but also provides a predictive framework for optimizing existing catalysts and designing entirely new, more efficient ones.
Exploration of Advanced Spectroscopic Techniques for In Situ Characterization
The optimization of stereoselective reactions is often a laborious process involving numerous individual experiments with subsequent offline analysis. The exploration and implementation of advanced spectroscopic techniques for in-situ (real-time) characterization of the synthesis of this compound represents a significant unexplored avenue. In-situ monitoring provides a continuous stream of data on reactant consumption, product formation, and, most importantly, the evolution of enantiomeric excess over time, enabling rapid reaction optimization and deeper mechanistic insights.
Several spectroscopic methods hold promise for this application:
Circular Dichroism (CD) Spectroscopy: As chiral molecules, the enantiomers of lorazepam and its acetate derivative exhibit distinct CD spectra. researchgate.netnih.gov In-situ CD spectroscopy could be employed to directly monitor the concentration of the (S)-enantiomer as it is formed. The real-time measurement of the CD signal would provide a direct and continuous assessment of the reaction's stereoselectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or chiral solvating agents in in-situ NMR experiments could allow for the differentiation and quantification of the signals corresponding to the (S) and (R) enantiomers of lorazepam acetate. This would provide simultaneous information on both conversion and enantiomeric excess. Furthermore, advanced 2D NMR techniques have been successfully used to characterize novel chiral benzodiazepine (B76468) structures and could be adapted for mechanistic studies to identify transient intermediates. nih.govmdpi.comnih.gov
Process High-Performance Liquid Chromatography (HPLC): While traditionally an offline technique, automated online or at-line HPLC systems equipped with chiral stationary phases can be integrated into a reactor setup. nih.gov This would allow for quasi-real-time sampling and analysis of the reaction mixture, providing discrete but frequent updates on both conversion and enantiomeric purity. Coupling with a CD detector would further enhance the identification and quantification of the enantiomers. researchgate.netnih.gov
The table below summarizes the potential of these techniques for the in-situ characterization of this compound synthesis.
| Spectroscopic Technique | Principle | Potential Advantages | Unexplored Avenues & Challenges |
| In-situ Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Direct, real-time measurement of enantiomer concentration. Highly sensitive to changes in stereochemistry. | Requires optically transparent reaction medium. Calibration for quantitative analysis is necessary. Potential interference from chiral catalysts. |
| In-situ NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. | Provides simultaneous data on conversion and enantiomeric excess. Rich structural information. | Chiral auxiliary may interfere with the reaction. Lower sensitivity compared to other methods. Requires specialized NMR probes. |
| Online/At-line Chiral HPLC-CD | Chromatographic separation on a chiral stationary phase with CD detection. | Established and robust method for enantiomer separation. Provides accurate e.e. values. | Not truly continuous monitoring. Potential for time delays between sampling and analysis. Requires careful automation and integration. |
The application of these advanced analytical methodologies will undoubtedly accelerate the development of robust and efficient synthetic routes to this compound and deepen the fundamental understanding of its chemistry.
Q & A
Q. What validated analytical methods are recommended for identifying (S)-Lorazepam acetate in complex matrices?
To identify this compound, thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used.
- TLC Protocol : Use silica gel plates with a solvent system of chloroform:dioxane:glacial acetic acid (91:5:4). Spot samples (50 µL) and compare values under UV light. This compound typically has in ethyl acetate:methanol:ammonia (15:5:0.5) .
- HPLC Protocol : A reversed-phase column (e.g., Wakosil C18, 150 mm × 4.6 mm) with a mobile phase of 0.1 M ammonium acetate (pH 6.0)-acetonitrile-methanol (1:1:1) at 1 mL/min. Retention times should align with USP reference standards .
Q. How are impurities in this compound synthesized and quantified?
Key impurities (e.g., Related Compounds A–E) are synthesized via side reactions during benzodiazepine synthesis. Quantification involves:
- TLC : Compare impurity spots against USP reference standards at concentrations of 4–20 µg/mL. Total impurities should not exceed 1.0% .
- HPLC with UV Detection : Use a sodium acetate buffer (pH 5.0)-acetonitrile-glacial acetic acid (50:50:1.2) mobile phase. Impurity peaks are quantified relative to the main compound, with acceptance criteria per pharmacopeial guidelines .
Q. What experimental conditions ensure stability of this compound during analysis?
- Light Protection : Store solutions in amber glassware to prevent photodegradation .
- Solvent Selection : Prepare samples in chloroform or methanol-buffer mixtures (75:25) to avoid hydrolysis. Use freshly prepared solutions within 30 minutes to minimize degradation .
Advanced Research Questions
Q. How can stereoselective binding of this compound to human serum albumin (HSA) be studied?
- Equilibrium Dialysis : Incubate this compound with HSA in phosphate buffer (pH 7.4) at 37°C. Use chiral HPLC to measure free vs. bound drug concentrations.
- Allosteric Interactions : Co-bind with (+)-(S)-ibuprofen to observe cooperative enhancement of binding affinity. This indicates shared binding sites on HSA’s subdomain IIA .
Q. What methodologies resolve this compound from its enantiomers or diastereomers?
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:ethanol:trifluoroacetic acid (80:20:0.1). Optimize flow rate (0.8–1.2 mL/min) to achieve baseline separation.
- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to reference standards, focusing on absorbance bands at 230–260 nm .
Q. How does this compound modulate GABAergic activity in observational threat learning models?
- Experimental Design : Administer 1 mg this compound orally 120 minutes before behavioral testing. Use skin conductance response (SCR) and subjective ratings to measure threat conditioning (CS+ vs. CS− differentiation).
- Statistical Analysis : Perform repeated-measures ANOVA with block (day 1–2) and stimulus as within-subject factors. Compare GABAergic modulation effects against placebo/yohimbine controls .
Methodological Considerations
Q. Table 1. Key Chromatographic Parameters for this compound Analysis
| Method | Column/Plate | Mobile Phase/Eluent | Detection | Acceptance Criteria |
|---|---|---|---|---|
| TLC | Silica gel 60 F254 | Chloroform:dioxane:acetic acid (91:5:4) | UV 254 nm | match |
| HPLC | Wakosil C18 (150 mm) | Acetonitrile-methanol-buffer (1:1:1) | UV 230 nm | RT ± 2% of standard |
| Chiral HPLC | Chiralpak® AD-H | Hexane:ethanol:TFA (80:20:0.1) | Polarimetric | Enantiomeric excess > 99% |
Q. Table 2. Common Impurities and Pharmacopeial Limits
| Impurity | CAS | Molecular Formula | Maximum Limit (%) |
|---|---|---|---|
| Related Compound A | 165739-62-8 | C17H12Cl2N2O3 | 0.5 |
| Related Compound B | 40070-48-2 | C13H9ClNO | 0.01 |
| Related Compound C | N/A | C15H8Cl2N2O | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
